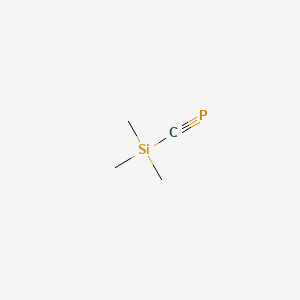![molecular formula C22H26ClN5O5 B14443919 Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate CAS No. 73157-51-4](/img/structure/B14443919.png)
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate is a complex organic compound characterized by its aromatic structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The process includes:
Diazotization: The initial step involves the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-acetamido-4-aminobenzene under alkaline conditions to form the azo compound.
Esterification: The final step involves the esterification of the azo compound with butyl 2-methylpropanoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carboxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like hydroxide or amines.
Major Products
Oxidation: Formation of carboxylic acids and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated aromatic compounds.
Applications De Recherche Scientifique
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate involves its interaction with specific molecular targets. The compound’s diazenyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 2-[3-acetamido-4-[(2-bromo-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate
- Butyl 2-[3-acetamido-4-[(2-fluoro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate
Uniqueness
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate is unique due to the presence of the chloro and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
73157-51-4 |
|---|---|
Formule moléculaire |
C22H26ClN5O5 |
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate |
InChI |
InChI=1S/C22H26ClN5O5/c1-5-6-11-33-21(30)22(3,4)25-15-7-9-19(20(12-15)24-14(2)29)27-26-18-10-8-16(28(31)32)13-17(18)23/h7-10,12-13,25H,5-6,11H2,1-4H3,(H,24,29) |
Clé InChI |
ATNMFDKDZQKKBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C)(C)NC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
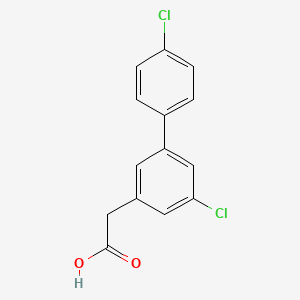
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)

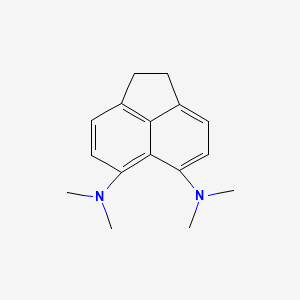
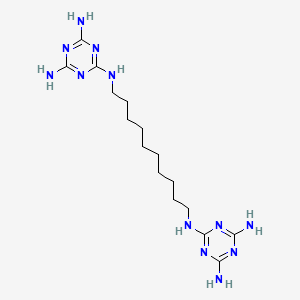
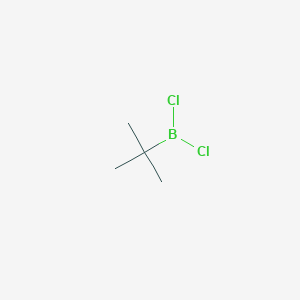
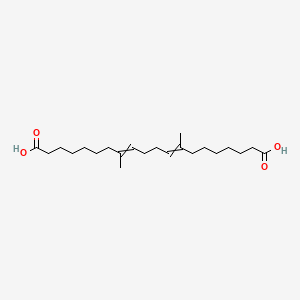
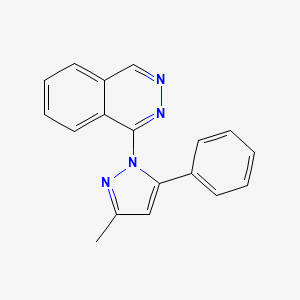

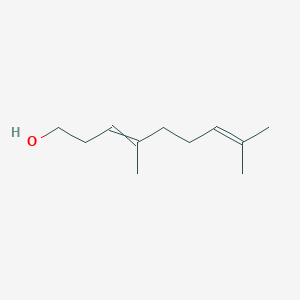
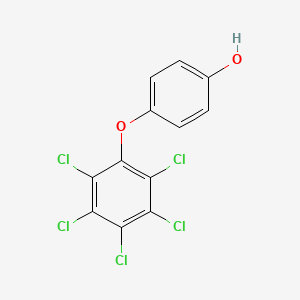
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)
